![molecular formula C18H20N2O B2426885 1-[(2-methoxyphenyl)methyl]-2-propyl-1H-1,3-benzodiazole CAS No. 488110-64-1](/img/structure/B2426885.png)
1-[(2-methoxyphenyl)methyl]-2-propyl-1H-1,3-benzodiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2-methoxyphenyl)methyl]-2-propyl-1H-1,3-benzodiazole is a heterocyclic aromatic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . The unique structure of this compound makes it a promising candidate for various scientific and industrial applications.
Wirkmechanismus
Target of Action
For instance, some benzimidazole derivatives have shown affinity towards alpha1-adrenergic receptors
Mode of Action
For example, some benzimidazole derivatives inhibit the activity of their target proteins, leading to therapeutic effects . The specific interaction of this compound with its targets needs to be elucidated through further studies.
Biochemical Pathways
For instance, some benzimidazole derivatives have been reported to inhibit the STAT3 pathway
Pharmacokinetics
Similar compounds have been reported to have good absorption and distribution profiles, with some being metabolized in the liver
Result of Action
Similar compounds have been reported to have various effects, such as anti-inflammatory and neuroprotective effects
Action Environment
Factors such as temperature, ph, and the presence of other compounds can potentially affect the action of similar compounds
Vorbereitungsmethoden
The synthesis of 1-[(2-methoxyphenyl)methyl]-2-propyl-1H-1,3-benzodiazole typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or formic acid. The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the benzimidazole ring . Industrial production methods may involve the use of high-pressure reactors and continuous flow systems to optimize yield and purity.
Analyse Chemischer Reaktionen
1-[(2-methoxyphenyl)methyl]-2-propyl-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding benzimidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions include substituted benzimidazole derivatives with potential biological activities.
Wissenschaftliche Forschungsanwendungen
1-[(2-methoxyphenyl)methyl]-2-propyl-1H-1,3-benzodiazole has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Vergleich Mit ähnlichen Verbindungen
1-[(2-methoxyphenyl)methyl]-2-propyl-1H-1,3-benzodiazole can be compared with other benzimidazole derivatives, such as:
2-Substituted benzimidazoles: These compounds have similar structures but different substituents at the 2-position, leading to variations in their biological activities.
1-(2-Methoxyphenyl)piperazine: This compound shares the 2-methoxyphenyl group but has a different core structure, resulting in distinct pharmacological properties.
1,2,3-Triazole derivatives: These compounds have a different heterocyclic core but exhibit similar biological activities due to their ability to interact with similar molecular targets.
The uniqueness of this compound lies in its specific structure, which allows for targeted interactions with biological molecules, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
1-[(2-methoxyphenyl)methyl]-2-propylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c1-3-8-18-19-15-10-5-6-11-16(15)20(18)13-14-9-4-7-12-17(14)21-2/h4-7,9-12H,3,8,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHKSIZCAGJQRHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=CC=CC=C2N1CC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2-methylphenyl)-2-{1-[(2-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide](/img/structure/B2426802.png)
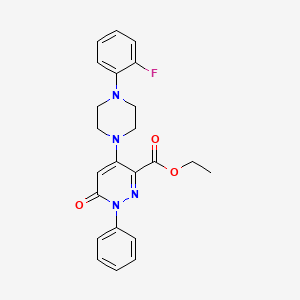
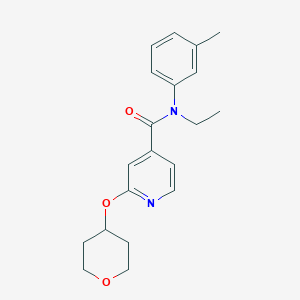
![2-(4-cyclopropyl-1-(2,4-dimethylphenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-methylacetamide](/img/structure/B2426807.png)
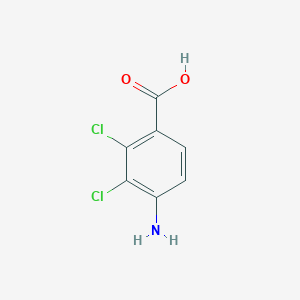
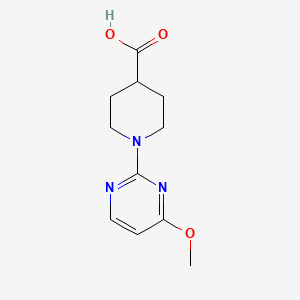
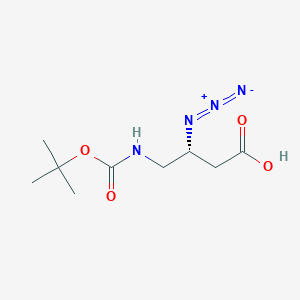
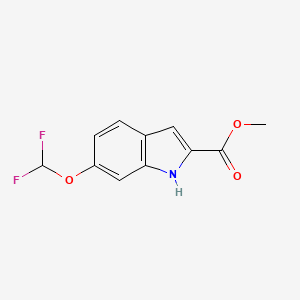
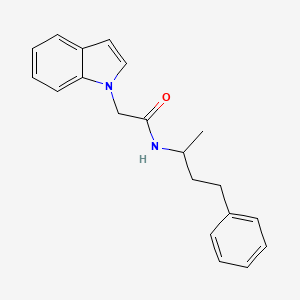
![(Z)-2-((2-oxo-2-((3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)amino)ethyl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2426817.png)
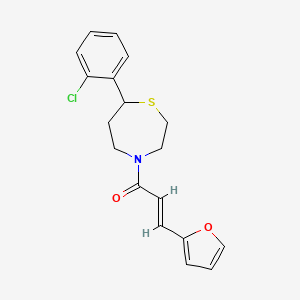
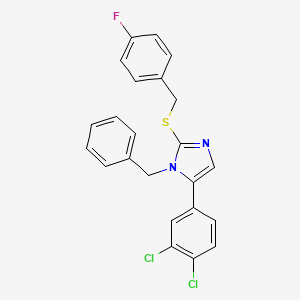
![4-(3-fluorophenyl)-6-(2-methoxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2426824.png)
![N'-((E)-{4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-3-methoxyphenyl}methylidene)isonicotinohydrazide](/img/structure/B2426825.png)
